3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine

Positional Isomerism Lipophilicity ADME Prediction

The compound 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4) is a synthetic, small-molecule 1,2,4-triazole derivative featuring a rare 4-amino substitution, a 3,4-dimethoxyphenyl group at the 3-position, and a 3-methoxybenzylthio moiety at the 5-position. It is cataloged as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals for early discovery research.

Molecular Formula C18H20N4O3S
Molecular Weight 372.4 g/mol
CAS No. 676623-46-4
Cat. No. B12036096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
CAS676623-46-4
Molecular FormulaC18H20N4O3S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC)OC
InChIInChI=1S/C18H20N4O3S/c1-23-14-6-4-5-12(9-14)11-26-18-21-20-17(22(18)19)13-7-8-15(24-2)16(10-13)25-3/h4-10H,11,19H2,1-3H3
InChIKeyUBHFHCKMFNGIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4): A Structurally Defined 4-Amino-1,2,4-Triazole for Focused Lead Optimization


The compound 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 676623-46-4) is a synthetic, small-molecule 1,2,4-triazole derivative featuring a rare 4-amino substitution, a 3,4-dimethoxyphenyl group at the 3-position, and a 3-methoxybenzylthio moiety at the 5-position [1]. It is cataloged as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals for early discovery research . While 1,2,4-triazoles are widely explored as scaffolds for enzyme inhibition, this specific substitution pattern is designed to probe structure-activity relationships (SAR) where minor positional changes can drastically alter target selectivity, as seen in related triazole-based COX-2 and MetAP2 inhibitor series [2].

Why 3-Methoxybenzylthio Isomer 676623-46-4 Cannot Be Replaced by Its 4-Methoxybenzylthio Analog in SAR Campaigns


In 1,2,4-triazole medicinal chemistry, positional isomerism on the arylthio side chain is a well-known critical driver of biological activity. The meta-methoxy substitution in CAS 676623-46-4 introduces distinct electronic and steric profiles compared to its para-methoxy analog (CAS 585553-48-6) [1]. Small changes in the position of the methoxy group can alter the compound's overall dipole moment, hydrogen-bond acceptor geometry, and conformational flexibility, leading to differences in target binding pocket complementarity. Procurement of the incorrect positional isomer can lead to false negatives or misleading SAR trends, derailing a lead optimization campaign. This product guarantees the exact 3-methoxybenzyl substitution, verified by orthogonal methods, which is essential for data reproducibility in assays sensitive to lipophilic and steric bulk distribution .

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine vs. Closest Analogs


Meta vs. Para Methoxy Isomerism: Impact on Hydrophobicity and Predicted ADME

The target compound (CAS 676623-46-4, meta-methoxy) exhibits a calculated XLogP3-AA of 3.1, which is identical to its para-methoxy positional isomer (CAS 585553-48-6) based on computed descriptors. However, the topological polar surface area (tPSA) of both isomers is 113.5 Ų, and they share identical hydrogen bond donor/acceptor counts (1 donor, 7 acceptors). This indicates that while bulk lipophilicity is unchanged, the spatial orientation of the methoxy group diverges, as confirmed by distinct InChIKeys [1][2]. The meta-substitution pattern places the hydrogen bond acceptor in a geometry that can engage in unique directional interactions within enzyme active sites, a factor not captured by global descriptors but critical for target selectivity as evidenced in COX-2 inhibitor design [3].

Positional Isomerism Lipophilicity ADME Prediction

Commercially Specified Purity vs. Uncharacterized Screening Library Analog

The target compound (CAS 676623-46-4) is supplied by AKSci with a minimum purity specification of 95% . In contrast, the Sigma-Aldrich AldrichCPR collection explicitly states that no analytical data is provided for the material, requiring the buyer to confirm identity and purity . A closely related cinnamylthio analog (CAS 573947-36-1) is also offered at 95% purity , but the core differentiation lies in the defined analytical specification for the meta-methoxy regioisomer, ensuring batch-to-batch consistency for in vitro profiling.

Purity Quality Control Combinatorial Chemistry

Class-Level SAR Evidence: 3-Alkylthio-4,5-Diaryl-1,2,4-Triazole Core for Selective Enzyme Inhibition

The core scaffold of CAS 676623-46-4 closely resembles the 3-alkylthio-4,5-diaryl-4H-1,2,4-triazole series explored as selective COX-2 inhibitors. In that series, the lead compound 10d (3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole) demonstrated an in vitro selectivity index (COX-1 IC50 / COX-2 IC50) of 11.39, significantly outperforming the reference drug celecoxib (SI = 1.68) [1]. While the target compound possesses a 4-amino group instead of a 4-aryl substituent, the 3-thioether and 5-diaryl substitution pattern is conserved, suggesting that the scaffold is intrinsically capable of achieving high selectivity when functionalized appropriately. The 3-methoxybenzylthio group in CAS 676623-46-4 is a logical next-step SAR probe to test for enhanced selectivity or potency in the COX-2 inhibitory class.

COX-2 Inhibition Structure-Activity Relationship Triazole Scaffold

Synthetic Tractability for Focused Library Synthesis: Arylation of 3-Thioalkyl Intermediates

The synthesis of 5-alkylthio-1,3-diaryl-1,2,4-triazoles via arylation of 3-alkylthio-5-aryl-1,2,4-triazoles has been reported to proceed in moderate yields, with structural confirmation by NOE and 13C-NMR . CAS 676623-46-4, bearing a 4-amino group and a 3-methoxybenzylthio side chain, represents a late-stage derivative that can be further diversified through N-functionalization of the 4-amino moiety without perturbing the sensitive thioether linkage. This synthetic flexibility is a key differentiator from 4-aryl analogs, which require harsher conditions for further modification. The compound is therefore a versatile starting material for generating a small, focused library of 4-amide, 4-sulfonamide, or 4-urea derivatives.

Synthetic Methodology Triazole Chemistry N-Arylation

Primary Application Scenarios for 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine in Drug Discovery


Positional Isomer SAR Probe in COX-2 Selectivity Screening

As established in the class-level evidence, the 4-amino-1,2,4-triazole scaffold is a privileged structure for selective COX-2 inhibition . Sourcing CAS 676623-46-4, with its unique 3-methoxybenzylthio substituent, allows a medicinal chemistry team to compare its inhibitory profile directly with the 4-methoxy analog (CAS 585553-48-6) to map the spatial requirements of the COX-2 side pocket. The quantified difference in purity (95% from AKSci) ensures that any observed biological difference can be confidently attributed to the methoxy position rather than to variable sample quality.

Expansion of 4-Amino-Triazole Chemical Space in MetAP2 Inhibition Programs

The compound class is cited in patents as non-peptide, reversible inhibitors of type 2 methionine aminopeptidase (MetAP2), a target in angiogenesis . The 4-amino group of CAS 676623-46-4 distinguishes it from the 4-substituted aryl analogs typically claimed. It can serve as a key intermediate for generating N-alkyl or N-acyl derivatives to probe the MetAP2 active site's tolerance for polar substitutions at the 4-position, potentially overcoming the off-rate limitations of simple aryl-substituted leads.

Focused Library Synthesis via 4-Amino Functionalization

The 4-amino handle enables rapid diversification into a small library of amides, sulfonamides, or ureas under mild conditions while preserving the 3-methoxybenzylthio group intact . This orthogonal reactivity is ideal for parallel synthesis protocols in academic core facilities or biotech hit-to-lead groups, where the goal is to generate 20–50 analogs from a single gram of starting material. This reactivity is a clear synthetic advantage over the corresponding 4-H or 4-aryl triazole analogs, which lack such a straightforward diversification point.

Reference Standard for LC-MS Method Development for 3-Methoxybenzylthio Compounds

Given the known synthesis and characterization of 5-alkylthio-1,3-diaryl-1,2,4-triazoles , this compound can serve as a well-defined reference standard for developing liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying this specific regioisomer in complex mixtures, such as metabolic stability assays. Its availability at 95% purity with a unique InChIKey facilitates unambiguous identification.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.